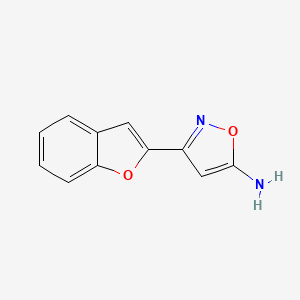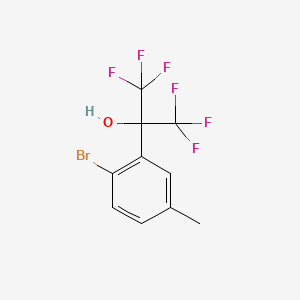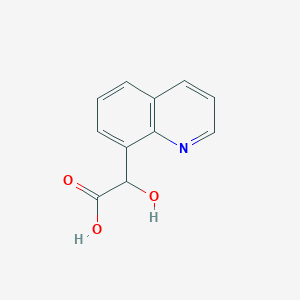
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol is an organic compound that features a pyrrolidine ring substituted with a difluoropropyl group and an ethynyl group
Vorbereitungsmethoden
The synthesis of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.
Introduction of the Difluoropropyl Group: The difluoropropyl group can be introduced via a nucleophilic substitution reaction using a difluoropropyl halide.
Addition of the Ethynyl Group: The ethynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an ethynyl compound with a halogenated pyrrolidine derivative.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts, solvents, and temperature control.
Analyse Chemischer Reaktionen
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carbonyl-containing derivatives.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the difluoropropyl group, where nucleophiles replace one or both fluorine atoms.
Addition: The ethynyl group can participate in addition reactions, such as hydrogenation, to form alkenes or alkanes.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.
Wissenschaftliche Forschungsanwendungen
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials, including agrochemicals and performance materials.
Wirkmechanismus
The mechanism of action of 1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropyl group can enhance the compound’s metabolic stability and potency, while the ethynyl group can facilitate binding to target sites. The compound may modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(2,2-Difluoropropyl)-3-ethynylpyrrolidin-3-ol can be compared with other fluorinated pyrrolidine derivatives, such as:
1-(2,2-Difluoropropyl)-3-ethynyl-1H-pyrazole: Similar in structure but with a pyrazole ring instead of a pyrrolidine ring.
1-(2,2-Difluoropropyl)-4-methylbenzene: Contains a benzene ring with a difluoropropyl group, differing in aromaticity and reactivity.
The uniqueness of this compound lies in its combination of the pyrrolidine ring, difluoropropyl group, and ethynyl group, which confer specific chemical and biological properties not found in other similar compounds.
Eigenschaften
Molekularformel |
C9H13F2NO |
|---|---|
Molekulargewicht |
189.20 g/mol |
IUPAC-Name |
1-(2,2-difluoropropyl)-3-ethynylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H13F2NO/c1-3-9(13)4-5-12(7-9)6-8(2,10)11/h1,13H,4-7H2,2H3 |
InChI-Schlüssel |
FFLYMNZUPXCBOV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CN1CCC(C1)(C#C)O)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Ethyl 6-benzyloxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13705144.png)







![7-Boc-3-oxa-1,7-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13705200.png)
